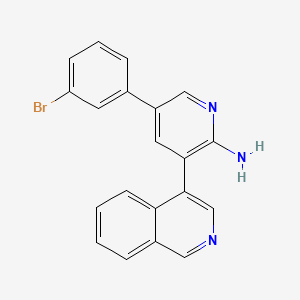
5-(3-Bromophenyl)-3-(4-isoquinolyl)pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Bromophenyl)-3-(4-isoquinolyl)pyridin-2-amine is a complex organic compound that belongs to the class of heterocyclic aromatic amines. These compounds are known for their diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals and biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Bromophenyl)-3-(4-isoquinolyl)pyridin-2-amine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyridine Ring: This can be achieved through a cyclization reaction involving suitable precursors.
Bromination: Introduction of the bromine atom at the 3-position of the phenyl ring can be done using brominating agents like N-bromosuccinimide (NBS).
Coupling with Isoquinoline: The isoquinoline moiety can be introduced through a coupling reaction, such as a Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions might target the aromatic rings or any functional groups present.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the bromine-substituted phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH₄).
Substitution: Reagents like sodium hydride (NaH) or organometallic reagents for coupling reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while substitution could introduce various functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potentially useful in the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Industry: May be used in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action of 5-(3-Bromophenyl)-3-(4-isoquinolyl)pyridin-2-amine would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The exact molecular pathways involved would require detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(3-Chlorophenyl)-3-(4-isoquinolyl)pyridin-2-amine
- 5-(3-Fluorophenyl)-3-(4-isoquinolyl)pyridin-2-amine
- 5-(3-Methylphenyl)-3-(4-isoquinolyl)pyridin-2-amine
Uniqueness
The presence of the bromine atom in 5-(3-Bromophenyl)-3-(4-isoquinolyl)pyridin-2-amine might confer unique reactivity and binding properties compared to its analogs with different substituents. This could influence its chemical behavior and biological activity.
Propriétés
Formule moléculaire |
C20H14BrN3 |
|---|---|
Poids moléculaire |
376.2 g/mol |
Nom IUPAC |
5-(3-bromophenyl)-3-isoquinolin-4-ylpyridin-2-amine |
InChI |
InChI=1S/C20H14BrN3/c21-16-6-3-5-13(8-16)15-9-18(20(22)24-11-15)19-12-23-10-14-4-1-2-7-17(14)19/h1-12H,(H2,22,24) |
Clé InChI |
ZVFGPPBLUXOENS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=NC=C2C3=C(N=CC(=C3)C4=CC(=CC=C4)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methyl-5-oxaspiro[3.5]nonan-8-ol](/img/structure/B13682036.png)
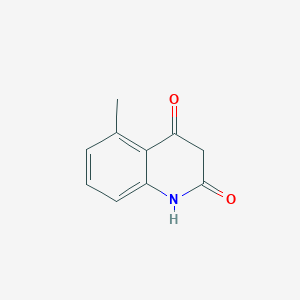
![1,4-Dimethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13682067.png)
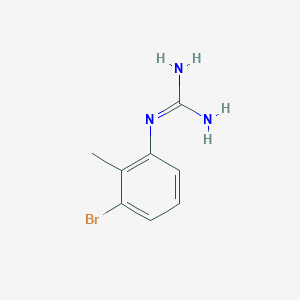
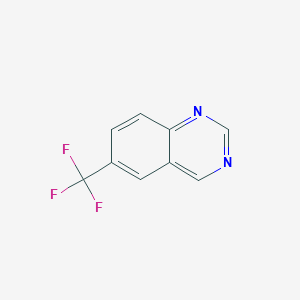
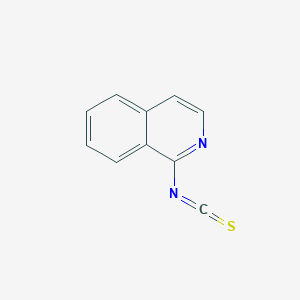

![3-[1-(2-Methoxyethyl)-4-pyrazolyl]phenylboronic Acid](/img/structure/B13682113.png)
![6-Bromo-5-methoxy-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13682116.png)
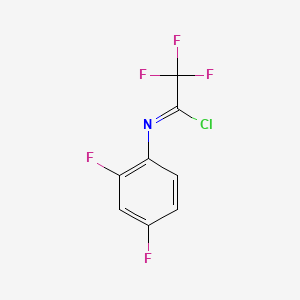

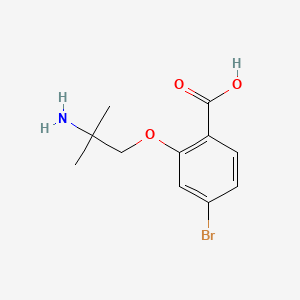
![8-Chloro-2-phenylimidazo[1,2-a]pyridine](/img/structure/B13682139.png)
